molecular formula C17H23N5 B10860545 4-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)pyrimidin-2-amine

4-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)pyrimidin-2-amine

Cat. No.: B10860545
M. Wt: 297.4 g/mol
InChI Key: BNXNWRSVYQHTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP-040n is a chemical compound known as 4-(4-Methyl-1-piperazinyl)-N-(2-phenylethyl)-2-pyrimidinamine. It is primarily used as a negative control for TP-040, a potent and selective inhibitor of O-GlcNAcase (OGA). TP-040n itself does not inhibit OGA and is used to validate the specificity of TP-040 in various assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TP-040n involves the reaction of 4-methylpiperazine with 2-chloropyrimidine, followed by the introduction of a phenylethylamine group. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of TP-040n follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: TP-040n can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

TP-040n is widely used in scientific research as a control compound to validate the specificity of TP-040. Its applications include:

    Chemistry: Used in assays to study the inhibition of O-GlcNAcase.

    Biology: Employed in cellular assays to investigate the role of O-GlcNAcylation in various biological processes.

    Medicine: Research on neurodegenerative disorders such as Alzheimer’s disease, where O-GlcNAcylation plays a crucial role.

    Industry: Utilized in the development of new inhibitors targeting O-GlcNAcase .

Mechanism of Action

TP-040n does not inhibit O-GlcNAcase and serves as a negative control. This means it does not interact with the enzyme and does not affect its activity. The primary purpose of TP-040n is to demonstrate that any observed effects in assays using TP-040 are due to the specific inhibition of O-GlcNAcase and not off-target effects .

Comparison with Similar Compounds

Comparison:

TP-040n’s uniqueness lies in its role as a control compound, ensuring the specificity and validity of research findings involving O-GlcNAcase inhibitors.

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H23N5/c1-21-11-13-22(14-12-21)16-8-10-19-17(20-16)18-9-7-15-5-3-2-4-6-15/h2-6,8,10H,7,9,11-14H2,1H3,(H,18,19,20)

InChI Key

BNXNWRSVYQHTOH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)NCCC3=CC=CC=C3

Origin of Product

United States

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